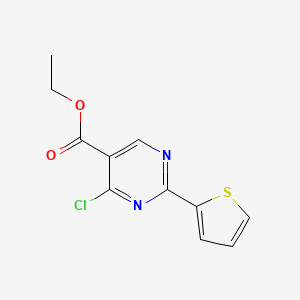

Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2S. It is used primarily in proteomics research and has various applications in chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-thien-2-ylpyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

化学反应分析

Nucleophilic Aromatic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the neighboring ester group. Common nucleophiles include amines, alkoxides, and thiols.

Mechanistic Insights :

-

The reaction proceeds via an intermediate chlorophosphonium species when using PCl5 or oxalyl chloride, enhancing electrophilicity at the 4-position .

-

Steric hindrance from the thienyl group at the 2-position directs substitution exclusively to the 4-position.

Cross-Coupling Reactions Involving the Thienyl Group

The thiophene moiety participates in transition-metal-catalyzed cross-coupling reactions, enabling functionalization of the pyrimidine scaffold.

Key Findings :

-

Suzuki reactions with phenylboronic acid yield biaryl analogs with retained ester functionality, useful in kinase inhibitor synthesis .

-

The thienyl group’s electron-rich nature enhances coupling efficiency compared to phenyl analogs.

Ester Hydrolysis and Derivative Formation

The ethyl ester at the 5-position undergoes hydrolysis to form carboxylic acid derivatives, which are intermediates for further functionalization.

Applications :

-

The carboxylic acid is a key intermediate for synthesizing amides and hydrazides via coupling reagents like EDC/HOBt .

Electrophilic Substitution on the Thiophene Ring

The thienyl group undergoes electrophilic substitution, primarily at the 5-position, due to its aromaticity and electron-donating sulfur atom.

| Reaction Type | Reagents | Products | Regioselectivity | References |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Nitro-thienyl derivative | >90% at 5-position | |

| Halogenation | Br2, FeCl3 | 5-Bromo-thienyl derivative | Ortho/para directors dominate |

Reduction Reactions

The pyrimidine ring can be selectively reduced under controlled conditions.

Comparative Reactivity with Analogous Compounds

The thienyl group’s electronic effects differentiate this compound from other pyrimidine derivatives:

| Compound | Substituent | Reactivity at 4-Position | Key Difference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Methylthio | Slower amination | Less electron-withdrawing than thienyl |

| Ethyl 4-chloro-6-fluoropyrimidine-5-carboxylate | Fluoro | Faster substitution | Higher electronegativity of fluorine |

科学研究应用

Scientific Research Applications

- Medicinal Chemistry This compound serves as a scaffold for developing new therapeutic agents targeting specific diseases.

- Biochemical Research Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate is used in biochemical research. It has been studied as a potential inhibitor in biochemical pathways, especially those related to cancer and microbial infections. Its structural features suggest it can interact with biological targets like enzymes and receptors, making it a candidate for pharmacological studies.

- Synthesis of pyrimidine derivatives: It is used in the synthesis of pyrimidine derivatives, which have anti-inflammatory effects .

Interaction Studies

Interaction studies have shown promising results regarding the binding affinity of this compound with target proteins. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound as a potential drug candidate.

Structural Similarity

This compound shares structural similarities with other compounds regarding their pyrimidine and thienyl moieties. The uniqueness of this compound lies in its specific substitution pattern and functional groups, influencing its reactivity and biological interactions compared to similar compounds.

Structural Comparison Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 6-chloro-pyrimidine-5-carboxylate | Chlorine at position 6 instead of position 4 | Different biological activity profile |

| Methyl 4-chloro-2-thien-pyrimidine | Methyl group instead of ethyl | Variation in solubility and reactivity |

| 4-Chloroquinoline derivatives | Quinoline ring instead of pyrimidine | Broader spectrum of biological activity |

| Thieno[3,2-d]pyrimidinones | Incorporation of additional sulfur atoms | Potentially different therapeutic uses |

作用机制

The mechanism of action of Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate: The parent compound.

Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.

Ethyl 4-bromo-2-thien-2-ylpyrimidine-5-carboxylate: A similar compound with a bromine atom instead of a chlorine atom.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorine atom and ethyl ester group make it particularly suitable for certain synthetic and research applications .

生物活性

Ethyl 4-chloro-2-thien-2-ylpyrimidine-5-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

ETPC has the molecular formula C11H9ClN2O2S and a molecular weight of 268.72 g/mol. Its structure features a pyrimidine ring substituted with a thienyl group and an ethyl carboxylate. The chlorine atom at the 4-position enhances its chemical reactivity and potential biological interactions.

Anticancer Properties

Research indicates that ETPC exhibits notable anticancer activity. It has been studied for its ability to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.057 ± 0.003 | Induces apoptosis and cell cycle arrest |

| MCF7 | 0.081 ± 0.004 | Targets CDK2, affecting cell proliferation |

| A549 | 0.119 ± 0.007 | Alters DNA content, promoting apoptosis |

The compound's mechanism involves interaction with cyclin-dependent kinase 2 (CDK2), leading to significant alterations in cell cycle progression and apoptosis induction .

Antimicrobial Activity

ETPC has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These findings suggest that ETPC could serve as a lead compound for developing new antimicrobial agents .

The biological activity of ETPC can be attributed to its ability to interact with specific biochemical pathways:

- Enzyme Inhibition : ETPC has been shown to inhibit enzymes involved in cancer proliferation and microbial metabolism.

- Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Biochemical Pathway Modulation : Studies indicate that ETPC affects pathways associated with inflammation and oxidative stress, contributing to its anticancer and antimicrobial effects .

Case Study 1: Anticancer Efficacy in HCT116 Cells

A study investigated the effects of ETPC on HCT116 colorectal cancer cells. The results demonstrated that treatment with ETPC led to:

- Increased apoptosis rates (41.55%)

- Significant cell cycle arrest at the G1 phase

- Alterations in DNA content indicative of programmed cell death

These findings highlight ETPC's potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of ETPC was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that ETPC exhibited potent antibacterial activity, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .

属性

IUPAC Name |

ethyl 4-chloro-2-thiophen-2-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)7-6-13-10(14-9(7)12)8-4-3-5-17-8/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWISTVCYDJBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。